4-Methoxy-6-methyl-1H-indazole
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental structural motifs in the realm of medicinal chemistry and drug discovery. ijsrtjournal.comnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of biologically active molecules. rsc.org In fact, statistical analysis of the U.S. FDA archives reveals that approximately 59% to 85% of all unique small-molecule drugs contain a nitrogen heterocycle, underscoring their critical role in pharmaceutical development. mdpi.comopenmedicinalchemistryjournal.comou.edu
The significance of these structures stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like proteins and nucleic acids. mdpi.com This capacity to mimic endogenous metabolites and natural products makes them ideal scaffolds for designing novel therapeutic agents. openmedicinalchemistryjournal.com The diverse biological activities exhibited by nitrogen-containing heterocycles include anticancer, anti-inflammatory, antimicrobial, antiviral, and antifungal properties. ijsrtjournal.commdpi.com Prominent examples of drugs containing these scaffolds include morphine, diazepam, and azidothymidine. mdpi.com
Overview of the Indazole Nucleus and its Tautomerism (e.g., 1H- and 2H-Indazole)
The indazole nucleus, a bicyclic aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, with the chemical formula C₇H₆N₂. austinpublishinggroup.comnih.gov This structure is also referred to as benzopyrazole. jmchemsci.com A key characteristic of the indazole ring is its annular tautomerism, which arises from the different possible locations of the NH hydrogen atom. nih.gov
Indazole primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govderpharmachemica.com The 1H-tautomer is thermodynamically more stable than the 2H-tautomer and is, therefore, the predominant form in various states, including solid, liquid, and gas. austinpublishinggroup.comnih.gov Theoretical and experimental studies have shown that the 1H-tautomer is approximately 2.3 kcal/mol more stable than its 2H counterpart. austinpublishinggroup.com While 3H-indazoles are also theoretically possible, they are rarely encountered. austinpublishinggroup.com Both the 1H- and 2H-tautomers are significant in drug development, and their distinct properties can be leveraged to design compounds with specific biological activities. researchgate.net
Historical Context and Evolution of Indazole-Based Therapeutics
The indazole scaffold, while rare in nature, has a rich history in synthetic medicinal chemistry. nih.govnih.gov The discovery of the indazole ring is credited to Emil Fischer. jmchemsci.com Over the last few decades, extensive research has been dedicated to synthesizing and evaluating a wide range of indazole derivatives for their pharmacological potential. austinpublishinggroup.com This has led to the development of several successful drugs.
Initially, research in the early 20th century on compounds derived from the mustard family paved the way for the exploration of indazole-containing molecules in cancer therapy. nih.gov More recently, indazole derivatives have been developed as potent therapeutic agents for a variety of conditions. Notable examples include:
Niraparib: An anticancer drug used for treating ovarian, fallopian tube, breast, and prostate cancer. nih.gov
Pazopanib: A tyrosine kinase inhibitor for cancer treatment. nih.gov
Axitinib: Used for the treatment of renal cell carcinoma. nih.gov
Benzydamine: An anti-inflammatory agent. researchgate.net
Granisetron: A 5-HT₃ receptor antagonist used as an antiemetic in cancer chemotherapy. researchgate.net
The continuous interest in indazoles is driven by their broad spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. nih.govnih.gov
Rationale for Research on 4-Methoxy-6-methyl-1H-indazole within the Indazole Class
The specific compound, this compound, represents a targeted modification of the core indazole structure. The rationale for investigating this particular derivative lies in the well-established principle of structure-activity relationships (SAR) in medicinal chemistry. The introduction of methoxy (B1213986) and methyl groups at specific positions on the indazole ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets. smolecule.com
For instance, the methoxy group can enhance solubility and influence the electronic properties of the molecule, potentially affecting its binding affinity to enzymes or receptors. vulcanchem.comvulcanchem.com The methyl group can impact metabolic stability and steric interactions within a biological target's active site. smolecule.com Research into derivatives like this compound is driven by the aim to discover novel compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic applications, including cancer and inflammatory diseases. samipubco.com The synthesis of this compound and its derivatives, such as this compound-3-carboxylic acid, has been explored as intermediates in the total synthesis of naturally occurring alkaloids like nigellicine. thieme-connect.deelectronicsandbooks.com
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)9(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRYDLWCYMQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646509 | |
| Record name | 4-Methoxy-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-40-7 | |
| Record name | 4-Methoxy-6-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Methoxy 6 Methyl 1h Indazole Analogs
Systematic Exploration of Substituent Effects on the Indazole Scaffold
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. nih.gov Steric and electronic effects play a crucial role in determining the binding affinity and selectivity of these compounds for their biological targets. nih.gov
The methoxy (B1213986) group is a prevalent substituent in drug molecules, capable of influencing ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In the context of indazole analogs, the position of the methoxy group is critical. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org The methoxy group's ability to act as a hydrogen bond acceptor and to modulate the electronic character of the aromatic ring can significantly impact interactions with protein targets. nih.gov The resonance interaction between the methoxy group's oxygen lone pair and the aromatic π-electron system can deshield both the oxygen and carbon nuclei, an effect that is sensitive to the electronic nature of other substituents on the ring. uba.ar
Table 1: Influence of Methoxy Group Position on Biological Activity This table is illustrative, based on general principles and specific examples from the literature.
| Compound Series | Methoxy Position | Effect on Activity | Reference Compound Activity |
|---|---|---|---|
| CCR4 Antagonists | C4 | Potent activity observed | - |
| Generic Kinase Inhibitors | C5 | Can enhance binding affinity | - |
| Generic Kinase Inhibitors | C6 | May improve selectivity | - |
Alkyl groups, such as the methyl group at the C6 position of the title compound, primarily influence the lipophilicity and steric profile of the molecule. In SAR studies of certain 1H-indazole derivatives, replacing a smaller alkyl group like ethyl with a larger cyclobutyl group led to enhanced potency. nih.gov This suggests that the target's binding pocket can accommodate and favorably interact with larger, more lipophilic substituents in specific regions. N-alkylation of the indazole scaffold is also a common strategy, though it can result in a mixture of N1 and N2 regioisomers, with the ratio depending on the reaction conditions and the electronic properties of other ring substituents. nih.govbeilstein-journals.orgnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation. nih.gov
Table 2: Effect of Alkyl Substitution on Potency of 1H-Indazole Analogs
| Base Scaffold | Original Substituent | New Substituent | Change in Potency |
|---|---|---|---|
| Indazole Derivative nih.gov | Ethyl | Cyclobutyl | Enhanced |
| 1H-Indazole nih.gov | H (at N1) | Primary Alkyl Halide | High N1 regioselectivity |
Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's properties. chim.it Halogens can alter lipophilicity, improve metabolic stability, and introduce new binding interactions, such as halogen bonding. nih.gov For example, the introduction of a 5-chlorothiophene-2-sulfonamide (B1586055) group at the N3-position of certain indazole analogs proved to be the most potent substituent in that series. acs.org
Nitro groups, being strong electron-withdrawing groups, significantly alter the electronic properties of the indazole ring. nih.govacs.org The position of the nitro group influences the reactivity and potential biological activity of the molecule. For instance, studies on the reaction of nitro-1H-indazoles with formaldehyde (B43269) showed that 4-nitro, 5-nitro, and 6-nitro derivatives react, whereas the 7-nitro-1H-indazole does not under the same conditions, highlighting the profound electronic influence of the substituent's position. nih.govacs.org The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through methods involving nucleophilic aromatic substitution (SNAr) ring closure. nih.gov
Table 3: Examples of Halogen and Nitro Substituted Indazole Derivatives and Their Significance
| Position | Substituent | Compound Series/Context | Observed Effect/Use |
|---|---|---|---|
| C6 | Bromo | 6-bromo-1H-indazole | Used in synthesis of VEGFR-2 inhibitors. chim.it |
| N3 | 5-chlorothiophene-2-sulfonamide | CCR4 Antagonists | Most potent N3-substituent. acs.org |
| C5 | Nitro | 1-Aryl-5-nitro-1H-indazoles | Synthesized via SNAr cyclization. nih.gov |
Scaffold Hopping and Molecular Hybridization Strategies for Indazole Derivatives
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. niper.gov.in This approach is valuable for discovering novel chemical series with improved properties. A notable example involves scaffold hopping from indoles to indazoles to develop dual MCL-1/BCL-2 inhibitors from leads that were initially selective for MCL-1. rsc.org
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity or a dual mode of action. nih.gov For example, a novel series of 1H-indazol-3-amine derivatives were designed and synthesized using scaffold hopping and molecular hybridization strategies to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov This led to the discovery of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative with significant FGFR1 inhibitory activity (IC50 = 15.0 nM). nih.gov
Fragment-Based Drug Design Approaches Utilizing the Indazole Core
Fragment-Based Drug Design (FBDD) has emerged as a powerful method for identifying lead compounds. mdpi.com This approach starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. mdpi.com Once a fragment hit is identified, it is then optimized and grown into a more potent, drug-like molecule. mdpi.com
The indazole core is an attractive starting point for FBDD. In one study, fragment-led de novo design was used to discover a novel series of 1H-indazole-based derivatives for the inhibition of FGFR kinases. nih.gov This work identified potent inhibitors of FGFR1-3 with IC50 values in the low micromolar range and excellent ligand efficiencies. nih.gov Another study utilized in silico fragment-based approaches and knowledge-based drug design to develop indazole derivatives with selective activity against Aurora kinases. nih.gov This research identified compounds that were potent dual inhibitors of Aurora A and B, as well as selective inhibitors for either kinase subtype. nih.gov
Ligand Efficiency (LE) Analysis in Indazole Analog Design
Ligand efficiency (LE) is a metric used to evaluate the binding energy of a ligand per non-hydrogen atom. csmres.co.uk It is a valuable tool in drug discovery, particularly in FBDD, for prioritizing fragments and guiding the optimization process. csmres.co.uk A high LE value indicates that a molecule is making efficient use of its size to achieve binding affinity. A commonly accepted threshold for a promising fragment or lead compound is an LE value greater than 0.3. researchgate.net
In the development of indazole-based FGFR inhibitors through a fragment-led approach, the resulting compounds exhibited excellent ligand efficiencies, with values ranging from 0.30 to 0.48. nih.gov This high efficiency indicated that the indazole core was a highly effective scaffold for binding to the target and provided a strong foundation for further optimization. Monitoring LE and related metrics like Lipophilic Ligand Efficiency (LLE) helps ensure that increases in potency during lead optimization are achieved efficiently, without excessive increases in molecular weight or lipophilicity, which can negatively impact drug-like properties. csmres.co.uknih.gov
Table 4: Ligand Efficiency of Fragment-Derived Indazole Analogs
| Compound ID | Target | IC50 (µM) | Ligand Efficiency (LE) |
|---|---|---|---|
| Indazole Analog 106 nih.gov | FGFR1 | 2.0 | 0.30 - 0.48 (range for series) |
| Indazole Analog 106 nih.gov | FGFR2 | 0.8 | 0.30 - 0.48 (range for series) |
Pharmacological Activities and Biological Evaluation of Indazole Derivatives, with Implications for 4 Methoxy 6 Methyl 1h Indazole
Anticancer and Antitumor Potency
Indazole derivatives are recognized for their significant potential as anti-tumor agents, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure. nih.govmdpi.comresearchgate.net The anticancer activity of the indazole class stems from its ability to interact with a variety of biological targets crucial for tumor growth, proliferation, and survival. nih.govnih.gov These mechanisms include the inhibition of key enzymes and the modulation of pathways that are often dysregulated in cancer.
Inhibition of Kinase Enzymes
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Indazole derivatives have been extensively investigated as inhibitors of various protein kinases. nih.govresearchgate.net
Fibroblast Growth Factor Receptor (FGFR) : Dysregulation of FGFR signaling is linked to the development of various cancers. nih.gov A novel series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were evaluated as FGFR inhibitors, with one compound showing potent inhibition of FGFR1. nih.gov Another study identified a 1H-indazole-based derivative as an active inhibitor of FGFR1-3. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Indazole-pyrimidine based derivatives have been developed as potent VEGFR-2 inhibitors. mdpi.comnih.gov The addition of hydrogen bond-forming groups, such as amide and sulfonamide, to the indazole structure has been shown to enhance inhibitory activity against VEGFR-2. nih.gov A particularly potent indazole derivative, compound 30, was found to inhibit VEGFR-2 with an IC50 value of 1.24 nM and demonstrated anti-angiogenic properties. nih.gov
Other Kinases : The versatility of the indazole scaffold allows it to target a wide range of other kinases involved in cancer progression. nih.govnih.gov
Bcr-Abl : Certain 1H-indazol-3-amine derivatives have shown potent activity against both wild-type Bcr-Abl and its T315I mutant, which is resistant to some standard therapies. mdpi.com
Aurora Kinases : These are involved in cell division, and their overexpression is common in many tumors. mdpi.com Indazole derivatives have been developed as inhibitors of Aurora kinases. nih.gov
Pim Kinases : Overexpression of Pim kinases is associated with poor prognosis in several cancers. Dihydropyrrole[2,3-g] indazoles have been identified as promising inhibitors of Pim-1 and Pim-3. ijddmr.org
| Kinase Target | Indazole Derivative Class | Notable Findings |
| FGFR1-3 | 1H-indazole-based derivatives | Inhibition in the micromolar range with excellent ligand efficiencies. nih.gov |
| VEGFR-2 | Indazole-pyrimidine based derivatives | Nanomolar inhibitory activity, enhanced by amide and sulfonamide groups. nih.gov |
| Bcr-Abl | 1H-indazol-3-amine derivatives | Potent inhibition of wild-type and T315I mutant Bcr-Abl. mdpi.com |
| Pim-3 | Dihydropyrrole[2,3-g] indazoles | Nanomolar activity against Pim-3. ijddmr.org |
Targeting Indoleamine-2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. nih.govacs.org By catalyzing the degradation of the amino acid tryptophan, IDO1 suppresses the activity of immune cells that are essential for fighting tumors. researchgate.net The 1H-indazole scaffold has been identified as a key pharmacophore for potent IDO1 inhibition. nih.gov
A study of 4,6-substituted-1H-indazole derivatives revealed their potential as dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. nih.govresearchgate.net One compound from this series, compound 35, displayed the most potent IDO1 inhibitory activity with an IC50 value of 0.74 μM in an enzymatic assay and also showed in vivo antitumor activity. nih.govresearchgate.net The structure-activity relationship (SAR) studies highlighted that substituents at both the 4- and 6-positions of the 1H-indazole ring are critical for IDO1 inhibition. nih.govnih.gov This finding is particularly relevant for 4-Methoxy-6-methyl-1H-indazole. The docking models suggest that the 1H-indazole motif interacts effectively with the heme ferrous ion and hydrophobic pockets within the IDO1 active site. nih.govacs.org
| Indazole Derivative | IDO1 IC50 (Enzymatic Assay) | IDO1 IC50 (HeLa cells) | TDO IC50 (Enzymatic Assay) |
| Compound 35 (a 4,6-substituted-1H-indazole) | 0.74 μM nih.govresearchgate.net | 1.37 μM nih.govresearchgate.net | 2.93 μM nih.govresearchgate.net |
Modulation of Hypoxia-Inducible Factor-1 (HIF-1)
Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.govresearchgate.net HIF-1α, the oxygen-regulated subunit of HIF-1, is often overexpressed in tumors and is associated with metastasis and resistance to therapy. nih.gov Indazole derivatives have been reported in the literature as potent inhibitors of HIF-1α. nih.govresearchgate.net Molecular modeling and simulation studies have been used to understand the structural features of indazole derivatives that contribute to their HIF-1α inhibitory activity, providing a framework for the design of new, more potent inhibitors. nih.gov
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain CA isoforms, particularly CA IX and XII, are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. nih.gov Therefore, CA inhibitors are being investigated as anticancer agents. bohrium.com
Studies have shown that some 1H-indazole molecules can reduce the activity of human carbonic anhydrase I and II isoenzymes. nih.gov These indazoles were found to have Kᵢ constants in the millimolar range and acted as noncompetitive inhibitors. nih.gov More specifically, substituted indazole-3-carboxamide hybrids have demonstrated potent inhibition of the tumor-associated hCA-IX, with Kᵢ values in the nanomolar range.
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) |
| Indazole-3-carboxamide Hybrid 162 | hCA-IX | 1.8 nM |
| Indazole-3-carboxamide Hybrid 163 | hCA-IX | 2.3 nM |
| Indazole-3-carboxamide Hybrid 164 | hCA-IX | 2.0 nM |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme that plays a key role in DNA repair. google.com Inhibitors of PARP have emerged as a significant class of anticancer drugs, particularly for tumors with specific DNA repair defects. google.com Amide-substituted indazoles have been identified as potent inhibitors of the PARP enzyme. google.com These compounds can enhance the efficacy of DNA-damaging agents like chemotherapy and radiotherapy. google.com
Histone Deacetylase 6 (HDAC6) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. nih.govunimore.it HDAC inhibitors have shown promise as anticancer agents. HDAC6, a specific isoform, is a target for cancer therapy due to its role in regulating proteins like tubulin. unimore.it
Novel indazole derivatives have been designed and synthesized as HDAC inhibitors. nih.gov Based on fragment-based virtual screening, certain indazole derivatives were identified as potent inhibitors of HDAC1 and HDAC2. nih.gov Furthermore, in-silico drug discovery approaches have been used to design novel indazole derivatives with high predicted inhibitory activity against HDACs for breast cancer treatment. nih.gov Thiol-based benzoindazole compounds have also been synthesized and shown to have moderate to high inhibitory activity against HDAC6. hep.com.cn
| Indazole Derivative Class | Target HDAC Isoform | Notable Findings |
| Novel Indazole Derivatives | HDAC1, HDAC2 | Identified as potent inhibitors with IC50 values in the low nanomolar range. nih.gov |
| Thiol-based Benzoindazoles | HDAC6 | Showed moderate inhibitory activity against HDAC6 (IC50 = 44–598 nmol/L). hep.com.cn |
Microtubule Targeting Agents
Indazole derivatives have emerged as a promising class of microtubule-targeting agents (MTAs) in cancer therapy. nih.gov Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, making them an important target for anticancer drugs. nih.gov
Several studies have focused on developing indazole derivatives that target the colchicine binding site on β-tubulin, which is essential for the formation of microtubules. nih.gov The binding of these agents disrupts microtubule dynamics, leading to cell cycle arrest and subsequent cell death. Research has demonstrated that certain indazole derivatives effectively inhibit tubulin polymerization with IC50 values in the low micromolar range. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the features required for potent antiproliferative activity. Notably, the presence of a methyl or methoxy (B1213986) substitution on the indazole ring, along with a 3,4,5-trimethoxyphenyl moiety, has been associated with the highest antiproliferative effects. nih.gov This suggests that the methoxy and methyl groups present in this compound could be favorable for microtubule targeting activity. Compounds with these features have shown potent IC50 values in the nanomolar range against various cancer cell lines. nih.govnih.gov
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, MCF7)
The anticancer potential of indazole derivatives is frequently evaluated through their in vitro cytotoxicity against various human cancer cell lines. Among the most studied are the A549 human lung carcinoma and MCF-7 human breast adenocarcinoma cell lines.
Numerous synthesized indazole derivatives have demonstrated significant, dose-dependent cytotoxic effects against these cell lines. mdpi.com For instance, a series of indazol-pyrimidine hybrids showed potent cytotoxic activity against both MCF-7 and A549 cells, with some compounds exhibiting greater potency than the reference drug Staurosporine. mdpi.com Specifically, compound 5f from this series displayed strong cytotoxic effects across MCF-7 and A549 cell lines with IC50 values of 1.858 µM and 3.628 µM, respectively. mdpi.com Similarly, novel curcumin-indazole analogues have been tested, showing IC50 values against MCF-7 cells ranging from 45.97 to 86.24 µM. japsonline.comjapsonline.com
The substitution pattern on the indazole ring plays a crucial role in determining the cytotoxic potency. Studies on curcumin analogues indicated that the presence of multiple methoxy groups enhanced cytotoxicity. japsonline.com This observation underscores the potential of the methoxy group in this compound to contribute to its cytotoxic profile.
Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives against A549 and MCF-7 Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indazol-pyrimidine hybrid 4a | MCF-7 | 4.08 | mdpi.com |
| Indazol-pyrimidine hybrid 4c | MCF-7 | 2.73 | mdpi.com |
| Indazol-pyrimidine hybrid 5f | MCF-7 | 1.858 | mdpi.com |
| Indazol-pyrimidine hybrid 5f | A549 | 3.628 | mdpi.com |
| Indazol-pyrimidine hybrid 5h | A549 | 1.378 | mdpi.com |
| Curcumin-indazole analogue 3b | MCF-7 | >45.97 | japsonline.comjapsonline.com |
| Curcumin-indazole analogue 3d | HeLa | >46.36 | japsonline.com |
| Staurosporine (Reference) | MCF-7 | 8.029 | mdpi.com |
| Staurosporine (Reference) | A549 | 7.354 | mdpi.com |
Induction of Apoptosis Mechanisms
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. While specific studies on this compound are limited, research on related compounds provides a framework for its potential mechanism. Chemotherapeutic drugs commonly induce apoptosis through mitochondrial damage, leading to the release of cytochrome c and the activation of caspase-9. nih.gov
Studies on microtubule-targeting indazole derivatives have shown that their cytotoxic effects are associated with the induction of apoptosis. nih.gov Disruption of the microtubule network during mitosis triggers cellular checkpoints that, if persistently activated, lead to apoptotic cell death. This process often involves the activation of a cascade of caspases, including caspase-3, -8, and -9, DNA fragmentation, and the degradation of key cellular proteins like poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net The efficacy of some microtubule disruptors has been linked to their ability to induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Indazole and its derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net The inflammatory response, while a crucial repair process, can become detrimental when exaggerated or sustained. nih.gov Many indazole-based compounds have been investigated for their ability to mitigate inflammation, showing potential as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net
The anti-inflammatory action of indazoles is often attributed to their ability to inhibit key mediators of inflammation. nih.gov Studies have shown that these compounds can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins. mdpi.comnih.govresearchgate.net Furthermore, indazole derivatives have been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For example, in in vitro assays, indazole and its derivatives showed concentration-dependent inhibition of TNF-α. nih.gov The anti-inflammatory effects may also be linked to the scavenging of free radicals, as some indazoles exhibit antioxidant activity by inhibiting lipid peroxidation and scavenging nitric oxide. nih.govresearchgate.net Some derivatives have shown anti-inflammatory effects comparable to or greater than the reference drug Benzydamine in carrageenan-induced edema tests. nih.gov Additionally, some indazole derivatives have been noted for their immunomodulatory properties. nih.gov
Table 2: Anti-Inflammatory Activity of Selected Indazole Derivatives
| Compound | Assay | Result (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| Indazole | TNF-α Inhibition | IC50: 220.11 µM | nih.gov |
| 5-Aminoindazole | TNF-α Inhibition | IC50: 230.19 µM | nih.gov |
| Dexamethasone (Standard) | TNF-α Inhibition | IC50: 31.67 µM | nih.gov |
| Indazole (100 mg/kg) | Carrageenan-induced Paw Edema | 61.03% inhibition | nih.gov |
| Diclofenac (Reference) | Carrageenan-induced Paw Edema | 84.50% inhibition | nih.gov |
Antimicrobial Efficacy
The indazole scaffold is present in numerous compounds that exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi. mdpi.comnih.gov
Indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.com Several studies have reported the efficacy of these compounds against clinically relevant pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). eurekaselect.comnih.gov
The mechanism of antibacterial action for some indazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase B, which is crucial for DNA replication. mdpi.comeurekaselect.com A study on novel indazole derivatives revealed that compounds with substitutions at the 5th and 6th positions of the indazole ring showed significant inhibition of bacterial growth, with Minimum Inhibitory Concentration (MIC) values of 50 µg/mL against several bacterial strains. eurekaselect.com This highlights the importance of the substitution pattern on the indazole core for antibacterial potency.
Table 3: Antibacterial Activity of Selected Indazole Derivatives
| Compound Series | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Substituted Indazoles (I5, I9, I13) | S. aureus | 50 µg/mL | eurekaselect.com |
| Substituted Indazoles (I5, I9, I13) | B. subtilis | 50 µg/mL | eurekaselect.com |
| Substituted Indazoles (I5, I9, I13) | E. coli | 50 µg/mL | eurekaselect.com |
| N-methyl-3-aryl indazoles | E. coli | Active | nih.gov |
| N-methyl-3-aryl indazoles | Bacillus cereus | Active | nih.gov |
Infections caused by fungal pathogens, particularly Candida species, are a growing public health concern. frontiersin.org Indazole derivatives have demonstrated promising antifungal activity, making them potential candidates for the development of new antifungal agents. nih.govnih.gov
Several series of indazole-containing compounds have been synthesized and tested against various fungal cultures, including different Candida species like Candida albicans. nih.gov For example, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against C. albicans and C. glabrata. mdpi.com One study described a series of indazole-linked triazoles, where an analog with a 5-bromo substitution on the indazole ring exhibited significant antifungal activity against a variety of fungal cultures, including Candida spp. nih.gov This compound also showed excellent efficacy against C. albicans in a murine infection model. nih.gov
Table 4: Antifungal Activity of Selected Indazole Derivatives
| Compound Series | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2,3-diphenyl-2H-indazole (cpd 18) | Candida albicans | Growth inhibition | mdpi.com |
| 2,3-diphenyl-2H-indazole (cpd 23) | Candida albicans | Growth inhibition | mdpi.com |
| 2,3-diphenyl-2H-indazole (cpd 18) | Candida glabrata | Growth inhibition | mdpi.com |
| 2,3-diphenyl-2H-indazole (cpd 23) | Candida glabrata | Growth inhibition | mdpi.com |
| Indazole-linked triazole (cpd 12j) | Candida spp. | Significant activity | nih.gov |
| N-methyl-3-aryl indazoles | Candida albicans | Active | nih.gov |
Antiviral and Anti-HIV Applications
The indazole nucleus is a recognized scaffold in the development of antiviral agents, including those with activity against the Human Immunodeficiency Virus (HIV). Although no specific antiviral or anti-HIV studies have been reported for this compound, the diverse antiviral activities of other indazole derivatives suggest a potential area for future investigation.
Indazole-containing compounds have been shown to possess a wide range of pharmacological activities, including anti-HIV properties. bldpharm.com The structural versatility of the indazole ring allows for the synthesis of diverse derivatives that can interact with various viral targets. Research has demonstrated that substituted indazoles can exhibit significant antiviral effects, highlighting the importance of this heterocyclic system in medicinal chemistry.
A summary of antiviral and anti-HIV activities of select indazole derivatives is presented in the table below.
| Indazole Derivative Class | Reported Activity | Mechanism of Action (if known) |
| General Indazole Derivatives | Anti-HIV | Inhibition of viral enzymes |
| Substituted 1H-indazoles | Antiviral | Varies depending on substitution |
This table represents a general overview of the activities of the indazole class and is not specific to this compound.
Cardiovascular and Metabolic Disease Applications
The therapeutic potential of indazole derivatives extends to cardiovascular and metabolic disorders. Although research specifically on this compound in these areas is lacking, the general class of indazoles has been investigated for several relevant biological activities.
Certain indazole derivatives have been studied for their effects on the cardiovascular system, including their ability to inhibit platelet aggregation and induce vasorelaxation. austinpublishinggroup.compnrjournal.comresearchgate.net These properties are crucial in the management of thrombotic diseases and hypertension. The mechanism of action for some of these derivatives involves the release of nitric oxide (NO) and an increase in cyclic guanosine monophosphate (cGMP) levels. austinpublishinggroup.compnrjournal.comresearchgate.netnih.gov
Indazole derivatives have been explored as modulators of various receptors involved in metabolic diseases. While specific data for this compound is unavailable, the general class has been investigated for its potential to interact with G-protein coupled receptors like GPR120 and GPR40, which are implicated in glucose homeostasis and inflammation. Furthermore, the potential for indazole-based compounds to act as glucagon receptor antagonists is an area of interest for the treatment of type 2 diabetes.
Glucokinase activators are a class of drugs being investigated for the treatment of type 2 diabetes. They work by enhancing glucose-stimulated insulin secretion from pancreatic beta cells. The potential for indazole derivatives to act as glucokinase activators is an area of ongoing research in medicinal chemistry, although no specific findings for this compound have been reported.
Neuropharmacological Aspects (e.g., Neurodegenerative Diseases, 5-HT3 Receptor Antagonism)
The indazole scaffold has been identified as a privileged structure in the development of agents targeting the central nervous system. While there is no specific neuropharmacological data for this compound, the broader class of indazole derivatives has shown promise in the context of neurodegenerative diseases and as antagonists of the 5-HT3 receptor.
Research has indicated that indazole derivatives could be beneficial in the treatment of inflammatory disorders and neurodegenerative diseases. austinpublishinggroup.compnrjournal.comresearchgate.net Additionally, certain indazole derivatives have been identified as serotonin 5-HT3 receptor antagonists, a class of drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. nih.gov
The neuropharmacological potential of the indazole class is summarized below.
| Application Area | Observed Activity in Indazole Derivatives |
| Neurodegenerative Diseases | Potential therapeutic applications |
| 5-HT3 Receptor Antagonism | Antagonistic activity |
This table illustrates the general neuropharmacological activities of the indazole class and is not specific to this compound.
Other Therapeutic Areas (e.g., Antihypertensive, Anticonvulsant, Antiasthmatic, Osteoporosis, Contraceptive)
The structural versatility of the indazole nucleus has led to its exploration in a wide array of therapeutic areas beyond the more commonly studied applications. The unique chemical properties of indazole derivatives have made them attractive scaffolds for designing molecules with potential antihypertensive, anticonvulsant, antiasthmatic, and contraceptive activities, as well as for the treatment of osteoporosis. benthamdirect.comresearchgate.net
Antihypertensive Activity Indazole and its analogues have been investigated for their potential to manage hypertension. researchgate.net These compounds are recognized for their ability to bind with high affinity to various receptors, a characteristic that is crucial for developing bioactive agents. researchgate.net Research has demonstrated that certain indole and indazole derivatives possess antihypertensive effects, highlighting their potential in cardiovascular medicine.
Anticonvulsant Activity The indazole scaffold is a recurring feature in compounds evaluated for anticonvulsant properties. researchgate.netinnovatpublisher.com Studies have shown that indazole itself can inhibit convulsions induced by various chemical and electrical stimuli in animal models. nih.gov For instance, indazole was effective against pentylenetetrazole-, electroshock-, and strychnine-induced convulsions in mice, with ED50 values of 39.9, 43.2, and 82.4 mg/kg, respectively. nih.gov Its anticonvulsant profile appears to be distinct from benzodiazepines but shows similarities to agents like gabapentin and phenytoin, suggesting multiple mechanisms of action. nih.gov The broad-spectrum anticonvulsant potential of the indazole core continues to be an area of active research. researchgate.netmdpi.com
Antiasthmatic Activity The potential for indazole derivatives in the treatment of asthma has also been noted. researchgate.netinnovatpublisher.com While this area is less explored compared to others, the known anti-inflammatory properties of some indazole-containing drugs, such as benzydamine, suggest a possible mechanism through which these compounds could exert an antiasthmatic effect.
Osteoporosis In the search for new treatments for osteoporosis, a series of indazole derivatives have been identified as activators of Sirtuin 1 (Sirt1), a protein linked to osteogenesis. nih.gov High-throughput screening led to the discovery of specific indazole compounds that could enhance Sirt1 activity and promote bone formation in cell-based assays. nih.gov This line of research presents Sirt1 activators with an indazole core as potential candidates for developing novel osteoporosis therapies. nih.gov
Contraceptive Activity A significant area of investigation for indazole derivatives is in the development of non-hormonal male contraceptives. benthamdirect.com An indazole carboxylic acid analogue, gamendazole, has shown potent antispermatogenic effects in rats. nih.gov A single oral dose of gamendazole resulted in a 100% infertility rate in male rats, which was reversible in a portion of the subjects. nih.govoup.com The mechanism is thought to involve the targeting of Sertoli cells in the testes. nih.gov Another compound, adjudin, which is also an indazole derivative, is being developed as a potential non-hormonal male contraceptive. researchgate.net
Table 1: Selected Indazole Derivatives and Their Investigated Therapeutic Activities
| Compound Class/Name | Therapeutic Area | Investigated Activity/Finding |
|---|---|---|
| Indazole | Anticonvulsant | Inhibited pentylenetetrazole-, electroshock-, and strychnine-induced convulsions in mice. nih.gov |
| Indazole Derivatives | Osteoporosis | Identified as Sirtuin 1 (Sirt1) activators, showing potential for promoting bone formation. nih.gov |
| Gamendazole | Contraceptive | A potent indazole carboxylic acid analogue that blocks spermatogenesis in rats. nih.gov |
| Adjudin | Contraceptive | An indazole derivative under development as a potential non-hormonal male contraceptive. researchgate.net |
| Benzydamine | Anti-inflammatory | An established anti-inflammatory drug containing an indazole nucleus. |
Herbicidal Activity and Plant Growth Regulation
Beyond pharmacology, the indazole scaffold has proven to be a valuable component in the development of agrochemicals, particularly herbicides. researchgate.net The unique chemical and electronic structure of the indazole ring makes it a promising fragment for creating new herbicidal compounds. mdpi.com
Herbicidal Activity Researchers have synthesized and evaluated numerous indazole derivatives for their ability to control weeds. For example, a series of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives demonstrated potent herbicidal activity against annual weeds in paddy fields while showing good selectivity for rice. nih.gov Field trials confirmed their efficacy in controlling a wide range of weeds with low toxicity to mammals and the environment. nih.gov
Similarly, novel 6-indazolyl-2-picolinic acids have been designed and synthesized, exhibiting excellent herbicidal activity against various weeds. mdpi.com Studies on 2-(5-propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives also revealed potent herbicidal effects against paddy weeds, with some compounds showing improved tolerance in rice compared to existing herbicides. researchgate.net
Plant Growth Regulation The influence of indazole derivatives extends to the regulation of plant growth. A study on a series of 3-aryl-1H-indazoles found that these compounds can act as growth inhibitors for both the roots and shoots of wheat and sorghum, particularly at higher concentrations. researchgate.net This suggests that, in addition to their use as herbicides to eliminate unwanted plants, certain indazole derivatives could potentially be developed to modulate the growth and development of crop species.
Table 2: Examples of Indazole Derivatives with Agrochemical Activity
| Compound Class | Activity | Key Findings |
|---|---|---|
| 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives | Herbicidal | Potent activity against annual weeds with good rice selectivity. nih.gov |
| 6-Indazolyl-2-picolinic acids | Herbicidal | Excellent herbicidal activity against several weed species. mdpi.com |
| 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives | Herbicidal | Potent herbicidal effects against paddy weeds with improved rice tolerance. researchgate.net |
| 3-Aryl-1H-indazoles | Plant Growth Regulation | Acted as inhibitors of root and shoot growth in wheat and sorghum. researchgate.net |
Mechanism of Action Moa Investigations and Target Identification
Elucidation of Molecular Targets and Pathways
Direct molecular targets for 4-Methoxy-6-methyl-1H-indazole have not been definitively identified. However, the broader family of indazole-containing compounds has been investigated for its interaction with several key biological pathways.
One significant area of research for indazole derivatives is the PI3K/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. wikipedia.orgfrontiersin.org Small molecule inhibitors targeting components of this pathway are of major interest in oncology. While no specific studies link this compound to this pathway, other indazole-based molecules have been identified as potent inhibitors of PI3K (Phosphoinositide 3-kinase). nih.gov The core indazole scaffold is often utilized in the design of such inhibitors, suggesting that this compound could potentially exhibit similar activity.
Another potential area of activity for indazole derivatives is in the regulation of plant growth, specifically through the auxin signaling pathway . Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death. nih.govuwa.edu.au Research on certain 6-indazolyl-2-picolinic acids has demonstrated herbicidal activity by modulating auxin-related genes. mdpi.com This suggests that indazole compounds, potentially including this compound, could act as synthetic auxins or interfere with auxin transport and signaling.
Enzyme Kinetic Studies and Inhibition Mechanisms
Specific enzyme kinetic studies for this compound are not available. To characterize the inhibitory potential of a compound like this, researchers would typically perform a series of in vitro enzyme assays.
For instance, if targeting the PI3K pathway, kinetic studies would be essential to determine the compound's potency and mechanism of inhibition against the various isoforms of PI3K. Key parameters that would be measured include:
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.
The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be elucidated through these studies.
In the context of herbicidal action, if the compound were to inhibit a key enzyme in a metabolic pathway, similar kinetic analyses would be necessary to understand its potency and mode of action.
Receptor Binding Assays and Functional Readouts
Receptor binding assays are crucial for identifying and characterizing the interaction of a compound with its molecular target. For this compound, no specific receptor binding data has been published.
However, based on the activities of other indazole derivatives, several receptor targets could be hypothesized:
Auxin Receptors (e.g., TIR1): In the context of herbicidal activity, binding assays would be performed to determine if the compound interacts with auxin receptors like Transport Inhibitor Response 1 (TIR1). researchgate.net A high binding affinity would support a mechanism involving the disruption of auxin signaling.
Sigma-2 Receptors: Some tetrahydroindazole-based compounds have been developed as potent and selective ligands for the sigma-2 receptor, which is implicated in cancer and central nervous system disorders. nih.gov
Other Kinase ATP-binding sites: If acting as a kinase inhibitor (e.g., for PI3K), binding assays would confirm direct interaction with the ATP-binding pocket of the target kinase.
Functional readouts in cellular models would be the next step to confirm the biological effect of receptor binding. For example, in cancer cell lines, a compound targeting the PI3K/AKT/mTOR pathway would be expected to decrease the phosphorylation of downstream targets like AKT and S6 ribosomal protein.
Cellular Pathway Perturbation Analysis
To understand how a compound affects the intricate network of cellular pathways, researchers employ various "omics" techniques. For this compound, such a detailed analysis has not been reported.
A typical cellular pathway perturbation analysis might involve:
Phosphoproteomics: To identify changes in protein phosphorylation on a global scale after treatment with the compound. This is particularly relevant for inhibitors of signaling pathways like PI3K/AKT/mTOR.
Metabolomics: To analyze changes in the cellular metabolome, which can provide insights into the metabolic pathways affected by the compound.
High-Content Imaging: To visualize changes in cellular morphology, protein localization, or other cellular phenotypes in response to treatment.
These unbiased approaches can help to identify the primary pathways affected by a compound and can lead to the identification of its molecular target. nih.govmdpi.com
Gene Expression Profiling (e.g., Auxin Genes in Herbicidal Action)
Gene expression profiling is a powerful tool to understand the cellular response to a chemical compound. While no specific gene expression data exists for this compound, studies on related herbicidal compounds provide a template for what might be expected.
A study on 6-indazolyl-2-picolinic acids, which exhibit herbicidal effects, revealed significant changes in the expression of auxin-related genes in Arabidopsis thaliana. mdpi.com
Table 1: Hypothetical Gene Expression Changes in A. thaliana in Response to a Herbicidal Indazole Compound (This table is based on findings for related compounds and is illustrative for this compound)
| Gene | Function | Expected Change in Expression | Implication |
| ACS7 | Ethylene (B1197577) synthesis | Up-regulated | Promotion of ethylene production, leading to senescence |
| NCED3 | ABA biosynthesis | Up-regulated | Promotion of abscisic acid (ABA) production, a stress hormone |
| AUX1 | Auxin influx carrier | Down-regulated | Disruption of normal auxin transport |
| PINs | Auxin efflux carriers | Down-regulated | Disruption of directional auxin flow |
| ARFs | Auxin response factors | Down-regulated | Alteration of the transcriptional response to auxin |
This pattern of gene expression suggests a mechanism where the indazole-based herbicide induces a hormonal imbalance, leading to excessive ethylene and ABA production, which is ultimately lethal to the plant. mdpi.com If this compound possesses herbicidal properties, a similar gene expression profile might be observed.
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a ligand, such as an indazole derivative, might interact with the binding site of a target protein.
Molecular docking simulations provide detailed insights into the non-covalent interactions between a ligand and its protein target. For indazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of indazole derivatives as kinase inhibitors, the nitrogen atoms of the indazole ring are often observed to form crucial hydrogen bonds with hinge region residues of the kinase. nih.gov The substituted phenyl rings and other moieties can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
A hypothetical ligand-protein interaction analysis for 4-Methoxy-6-methyl-1H-indazole with a target protein might reveal the following:
| Interaction Type | Interacting Residue | Atom(s) Involved (Ligand) |
| Hydrogen Bond | ASP123 (backbone NH) | N1 of indazole |
| Hydrogen Bond | LYS67 (side chain NH3+) | Methoxy (B1213986) oxygen |
| Hydrophobic | LEU120, VAL75 | Methyl group |
| π-π Stacking | PHE189 | Benzene (B151609) ring of indazole |
| Hydrophobic | ILE88 | Indazole ring system |
This table is for illustrative purposes and represents a hypothetical docking scenario.
A primary outcome of molecular docking is the prediction of the most stable binding pose of a ligand within the active site of a protein. This predicted conformation is crucial for understanding the mechanism of action and for guiding further structural modifications to enhance potency. nih.gov Docking programs also provide a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). derpharmachemica.com While these scores are approximations, they are valuable for ranking compounds in virtual screening campaigns.
For a series of indazole analogs, docking studies can help rationalize their structure-activity relationships (SAR). For example, a study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck) used molecular docking to determine the bioactive conformation of the most potent molecule, which then served as a template for 3D-QSAR analysis. nih.gov
Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov This approach is particularly useful when the three-dimensional structure of the target is unknown. Pharmacophore modeling is a common LBVS method, where a model is built based on the steric and electronic features of known active compounds. This pharmacophore model is then used as a 3D query to search for new molecules with similar features.
A study on asymmetrical hexahydro-2H-indazole analogs of curcumin utilized a ligand-based pharmacophore model to screen for novel estrogen receptor alpha (ERα) inhibitors. ugm.ac.id The best pharmacophore model consisted of features such as a hydrophobic group, a hydrogen bond acceptor, and aromatic interactions. ugm.ac.id
Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. nih.gov This method is highly effective in identifying novel scaffolds that can bind to the target of interest. A hierarchical virtual screening workflow, combining both ligand- and structure-based methods, can be a powerful strategy to identify potential inhibitors from large compound databases.
For example, a fragment-based virtual screening approach was used to design novel indazole derivatives as histone deacetylase (HDAC) inhibitors, leading to the identification of potent compounds with nanomolar inhibitory activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. distantreader.org These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.
In the context of indazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.gov
A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors provided a structural framework for designing new inhibitors based on the generated steric and electrostatic maps. nih.gov The developed models were validated statistically and showed good predictive power. nih.gov
Below is an example of a data table that might be generated from a QSAR study on a series of indazole derivatives:
| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |
| IND-01 | 7.5 | 7.4 | 0.1 |
| IND-02 | 7.2 | 7.3 | -0.1 |
| IND-03 | 6.8 | 6.9 | -0.1 |
| IND-04 | 8.1 | 8.0 | 0.1 |
| IND-05 | 6.5 | 6.4 | 0.1 |
This table presents hypothetical data to illustrate the output of a QSAR analysis.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide detailed insights into the behavior of a ligand-protein complex, revealing information about its stability and the dynamics of their interaction.
Following molecular docking, which predicts the preferred binding orientation of a ligand to its target protein, MD simulations are often performed to assess the stability of this predicted pose. nih.gov For indazole derivatives, MD simulations have been used to confirm that the most potent compounds remain stably bound within the active site of their target protein over the simulation period. nih.gov
The stability of the ligand-target complex is typically evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over time suggests that the complex has reached equilibrium and that the ligand's binding mode is stable. Analysis of the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can also identify flexible regions of the protein and highlight key residues that interact with the ligand. These simulations provide a dynamic picture of the molecular recognition process, complementing the static view offered by docking studies.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to study the structure and reactivity of the indazole nucleus. acs.orgnih.govresearchgate.net These calculations provide fundamental information about a molecule's electronic distribution, orbital energies, and potential reactivity.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. researchgate.net
HOMO: The energy of the HOMO is related to a molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation. researchgate.net
LUMO: The energy of the LUMO reflects a molecule's ability to accept electrons. A lower LUMO energy suggests a greater capacity for electron acceptance. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. irjweb.com A small energy gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
DFT calculations on various indazole derivatives have been performed to determine these parameters and assess their reactivity. researchgate.net
Table 2: Representative Calculated Quantum Chemical Properties for Indazole Derivatives (Illustrative)
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Indazole-A | -6.5 | -1.2 | 5.3 |
| Indazole-B | -6.8 | -1.5 | 5.3 |
| Indazole-C | -7.1 | -1.9 | 5.2 |
| Indazole-D | -6.9 | -1.7 | 5.2 |
| Note: These values are illustrative examples based on studies of various indazole derivatives and are not specific to this compound. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
In an MEP map, different potential values are represented by different colors:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. nih.gov
Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. nih.gov
Green: Represents regions of neutral or near-zero potential. nih.gov
For a molecule like this compound, an MEP map would be expected to show negative potential (red/yellow) localized around the electronegative nitrogen atoms of the indazole ring and the oxygen atom of the methoxy group. These areas represent likely sites for hydrogen bond acceptance. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the indazole ring, indicating sites for hydrogen bond donation.
Theoretical Nuclear Magnetic Resonance Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The in silico prediction of NMR chemical shifts has emerged as a powerful complement to experimental data, aiding in structure verification, conformational analysis, and the assignment of complex spectra. acs.org For this compound, theoretical calculations can provide a highly detailed picture of its electronic environment and spatial arrangement.
The predominant method for these predictions involves quantum mechanical calculations, most notably Density Functional Theory (DFT). nih.gov A widely used approach is the Gauge-Including Atomic Orbital (GIAO) method, which has proven effective for calculating the NMR shielding tensors of molecules. nih.govacs.org The process typically begins with the optimization of the molecule's three-dimensional geometry at a given level of theory. Following this, the NMR isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C) are computed. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), using established linear scaling equations. acs.org
Such calculations are invaluable for distinguishing between potential isomers and tautomers, which is particularly relevant for N-heterocyclic systems like indazoles. researchgate.net For instance, DFT calculations can confirm the energetic preference for the 1H-tautomer of the indazole ring system. nih.govresearchgate.net The accuracy of these predictions can be remarkable, often achieving deviations of less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR compared to experimental values, especially when conformational isomers are considered. nih.gov
Below is an illustrative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.
Disclaimer: The following data is illustrative and represents typical values that might be obtained from DFT/GIAO calculations for a molecule with this structure. Actual computational results would depend on the specific level of theory, basis set, and solvent model used.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3 | - | 133.5 |
| C3a | - | 142.0 |
| C4 | - | 145.0 |
| C5 | - | 100.0 |
| C6 | - | 130.0 |
| C7 | - | 115.0 |
| C7a | - | 120.0 |
| H1 (N-H) | 12.8 | - |
| H3 | 8.0 | - |
| H5 | 6.7 | - |
| H7 | 7.2 | - |
| 4-OCH₃ | - | 55.8 |
| 4-OCH₃ (Protons) | 4.0 | - |
| 6-CH₃ | - | 21.5 |
| 6-CH₃ (Protons) | 2.4 | - |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
A significant cause of failure in drug development is an unfavorable pharmacokinetic or toxicity profile. Therefore, the early assessment of a compound's ADMET properties is crucial. In silico ADMET prediction provides a rapid and cost-effective method to evaluate these characteristics before committing resources to synthesis and experimental testing. nih.gov Various computational tools and platforms, such as ADMETlab 2.0, ADMET-AI, and others, utilize machine learning models and quantitative structure-activity relationships (QSAR) to predict a wide array of endpoints based on molecular structure. simulations-plus.comgreenstonebio.comnih.gov
For this compound, a comprehensive in silico ADMET analysis would be a critical step in evaluating its drug-like potential. These predictions help medicinal chemists to identify potential liabilities and guide structural modifications to optimize the ADMET profile. sygnaturediscovery.com
Key properties evaluated include:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) inhibition are predicted to assess oral bioavailability. alliedacademies.org
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand how the compound will distribute throughout the body. plos.org
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether it may inhibit these enzymes, indicating a potential for drug-drug interactions.
Excretion: Properties related to the elimination of the compound from the body can be estimated.
Toxicity: A range of toxicity endpoints can be screened, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). mdpi.com
The results from these predictions allow for a multi-parameter optimization process. For example, if a compound is predicted to have poor solubility or high P-gp efflux, chemists can introduce polar functional groups. If it is predicted to be a potent CYP inhibitor, structural modifications can be made to reduce its interaction with the enzyme's active site.
An illustrative ADMET profile for this compound, as might be generated by a predictive software platform, is presented below.
Disclaimer: The following data is for illustrative purposes only and represents typical parameters and values generated by in silico ADMET prediction tools. These are not experimental results.
| Predicted ADMET Properties for this compound | ||
|---|---|---|
| Category | Property | Predicted Value/Classification |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | |
| Caco-2 Permeability | High | |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | |
| Plasma Protein Binding (PPB) | >90% | |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | |
| CYP3A4 Inhibitor | Inhibitor | |
| CYP2D6 Substrate | Yes | |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | |
| hERG Inhibition | Low risk | |
| Hepatotoxicity | Low risk |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR: Proton NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Methoxy-6-methyl-1H-indazole, one would expect to observe distinct signals for the aromatic protons on the indazole ring, the methoxy (B1213986) protons, the methyl protons, and the N-H proton. The chemical shifts (δ), integration values, and coupling constants (J) would be critical for assigning each proton to its specific position.
¹³C NMR: Carbon-13 NMR would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons of the indazole core, the methoxy carbon, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.
¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy would be a valuable tool to probe the electronic environment of the two nitrogen atoms in the indazole ring, helping to distinguish between the N1 and N2 positions.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively link the proton and carbon frameworks of the molecule. COSY spectra would reveal proton-proton coupling networks, while HSQC and HMBC would establish one-bond and multiple-bond correlations between protons and carbons, respectively.
Interactive Data Table: Predicted ¹H NMR Spectral Data
Note: The following table is a hypothetical representation of expected ¹H NMR data based on general principles and data from similar indazole structures. Actual experimental values are not available.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 12.0 - 13.0 | br s | - |
| Ar-H | 6.5 - 7.5 | m | - |
| OCH₃ | 3.8 - 4.0 | s | - |
| CH₃ | 2.3 - 2.5 | s | - |
Interactive Data Table: Predicted ¹³C NMR Spectral Data
Note: The following table is a hypothetical representation of expected ¹³C NMR data. Actual experimental values are not available.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 110 - 150 |
| Aromatic CH | 100 - 130 |
| OCH₃ | 55 - 60 |
| CH₃ | 20 - 25 |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition (C₉H₁₀N₂O). The fragmentation pattern observed in the mass spectrum would offer additional structural clues, showing characteristic losses of fragments such as methyl or methoxy groups.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: A broad peak typically in the range of 3200-3500 cm⁻¹.
C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=C and C=N stretching (aromatic): Absorptions in the 1450-1650 cm⁻¹ region.
C-O stretching (methoxy group): A strong peak typically found between 1000-1300 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the indazole N-H group.
Current Challenges, Future Perspectives, and Patent Landscape
Challenges in Synthesis and Derivatization of Complex Indazole Scaffolds
The regioselectivity of this reaction is highly dependent on the reaction conditions—such as the base, solvent, and electrophile used—as well as the electronic and steric properties of the substituents on the indazole ring. nih.gov For a 4,6-disubstituted indazole, the electronic influence of the methoxy (B1213986) group at the C4 position and the methyl group at the C6 position can further complicate the N1/N2 selectivity. nih.gov For example, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N1 alkylation, while other conditions might lead to the N2 product or mixtures. nih.gov
Another significant challenge is the direct functionalization of the indazole core. Introducing substituents at specific positions on the benzene (B151609) ring (C4, C5, C6, C7) often requires starting with pre-functionalized precursors, which may not be commercially available and can involve complex, low-yielding synthetic pathways. acs.org Late-stage functionalization, which would allow for the rapid diversification of complex indazole scaffolds, is an area of active research but remains a significant hurdle. acs.org Strategies involving regioselective C-H functionalization are being developed to provide more direct access to arrays of polysubstituted indazoles. acs.org
| Challenge | Description | Potential Solution |
| N1/N2 Regioselectivity | Alkylation and other substitutions on the pyrazole (B372694) ring nitrogen atoms often yield mixtures of N1 and N2 isomers, complicating purification and reducing yields. beilstein-journals.orgnih.gov | Optimization of reaction conditions (base, solvent); use of directing groups; development of regioselective catalytic systems. nih.govrsc.org |
| C-H Functionalization | Introducing substituents at specific positions on the benzene portion of the indazole core is difficult and often requires lengthy de novo synthesis from pre-substituted materials. acs.org | Development of late-stage C-H activation and functionalization protocols to enable diversification of advanced intermediates. acs.org |
| Precursor Availability | The required polysubstituted aniline (B41778) or benzaldehyde (B42025) precursors for building the 4-Methoxy-6-methyl-1H-indazole core may not be readily available, necessitating their own multi-step synthesis. | Exploration of novel cyclization strategies from more accessible starting materials. benthamdirect.com |
Strategies for Overcoming Drug Resistance in Indazole-Based Therapies
Many indazole derivatives function as kinase inhibitors, and a major challenge in their clinical use is the development of drug resistance. nih.govfrontiersin.org Resistance can be primary (pre-existing) or acquired, often arising from mutations in the target kinase's binding site (on-target resistance) or the activation of alternative signaling pathways that bypass the inhibited target (off-target resistance). nih.gov
Several strategies are being explored to overcome resistance to therapies based on indazole scaffolds:
Next-Generation Inhibitors: One approach is to design novel indazole derivatives that can effectively inhibit the mutated forms of the target protein. This involves modifying the scaffold to accommodate steric changes in the ATP-binding pocket caused by mutations, such as the "gatekeeper" mutation. nih.gov
Covalent Inhibition: Designing inhibitors that form an irreversible covalent bond with a non-catalytic residue (like cysteine) near the active site can provide sustained target inhibition, even against mutations that would weaken the binding of non-covalent drugs. nih.gov
Allosteric Inhibition: Targeting allosteric sites—pockets on the kinase distant from the ATP-binding site—is a promising strategy. Allosteric inhibitors have different mechanisms of action and are often unaffected by mutations in the primary binding pocket. nih.gov
Combination Therapy: Combining an indazole-based inhibitor with another agent can be highly effective. This could involve targeting a different kinase in the same pathway, inhibiting a bypass signaling pathway, or co-administering with immunotherapy or traditional chemotherapy to attack the cancer through multiple mechanisms. mdpi.commdpi.com
Targeting Downstream Pathways: If resistance emerges through the activation of a bypass pathway, inhibitors targeting key nodes of that alternative pathway can restore therapeutic efficacy. frontiersin.org
For a compound like this compound, these strategies would involve structural modifications to create covalent or allosteric binders, or its use in rational combination therapies based on the specific resistance mechanisms observed.
Emergence of Novel Biological Targets for Indazole Derivatives
While historically known for their role as kinase inhibitors in oncology (e.g., targeting VEGFR, ALK, FGFR), the therapeutic versatility of the indazole scaffold is expanding as new biological targets are identified. nih.govnih.gov This diversification opens up potential new applications for derivatives like this compound.
Recent research has highlighted the potential of indazole compounds to modulate a variety of targets beyond kinases:
Immune Checkpoints: Indoleamine-2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO) are enzymes that play a role in tumor immune evasion. nih.gov Indazole derivatives have been developed as potent inhibitors of these targets, offering a novel approach to cancer immunotherapy. nih.govnih.gov
Epigenetic Targets: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a validated strategy for treating certain cancers. N-substituted indazole-3-carboxamides have been synthesized and evaluated as PARP-1 inhibitors. nih.gov
Neurodegenerative Disease Targets: Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in Parkinson's disease. Potent and selective indazole-based LRRK2 inhibitors have been developed, demonstrating the scaffold's potential in neurology. mdpi.com
Other Enzymes and Receptors: Indazole derivatives have also been investigated as inhibitors of Rho kinase (ROCK) for hypertension, antagonists of the CC-Chemokine Receptor 4 (CCR4) for inflammatory conditions, and modulators of Monoamine oxidases (MAOs) for neurological disorders. mdpi.comnih.govacs.org
The specific substitution pattern of this compound provides a unique electronic and steric profile that could be optimized for activity against these emerging targets.
| Target Class | Specific Example(s) | Therapeutic Area |
| Kinases | VEGFR, FGFR, ALK, ROCK, LRRK2, MAPK1 | Oncology, Hypertension, Neurodegeneration nih.govmdpi.comnih.govmdpi.com |
| Immune Checkpoints | IDO1, TDO | Oncology nih.govnih.gov |
| DNA Repair Enzymes | PARP-1 | Oncology nih.gov |
| Chemokine Receptors | CCR4 | Inflammation, Oncology acs.org |
| Monoamine Oxidases | MAO-A, MAO-B | Neurological Disorders mdpi.com |
Advances in Green and Sustainable Synthetic Methodologies for Indazoles
Traditional methods for synthesizing complex heterocycles like indazoles often rely on harsh reagents, toxic solvents, and costly metal catalysts, generating significant chemical waste. researchgate.net In response, there is a strong push towards developing green and sustainable synthetic methodologies.
Several innovative approaches are applicable to the synthesis of this compound:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions, thereby minimizing waste. This technique has been successfully applied to various cyclization reactions to form the indazole core. ajrconline.org
Use of Green Solvents: Replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with environmentally benign alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key principle of green chemistry. One-pot syntheses of indazoles have been demonstrated in solvents like PEG-400. acs.org
Heterogeneous Catalysis: Developing solid-supported, reusable catalysts is a major goal. For example, copper oxide nanoparticles supported on activated carbon have been used as efficient and recyclable catalysts for indazole synthesis, avoiding the need for expensive and toxic homogeneous palladium or copper catalysts. acs.org
Acceptorless Dehydrogenative Coupling (ADC): This modern strategy uses abundant and renewable starting materials like alcohols to construct N-heterocycles. The only by-products are typically water and hydrogen gas, making it a highly atom-economical and environmentally friendly process. rsc.org
Patent Analysis and Intellectual Property Landscape of Indazole Compounds
The indazole scaffold is of immense interest to the pharmaceutical industry, leading to a dense and competitive patent landscape. tandfonline.comnih.gov A review of patent literature reveals that a vast number of indazole derivatives have been claimed for a wide array of therapeutic applications, with a particular focus on oncology. tandfonline.com
Key trends in the intellectual property landscape include:
Target Specificity: Many patents claim indazole derivatives as inhibitors of specific protein kinases, such as VEGFR, EGFR, ALK, and FGFR, which are well-established targets in cancer therapy. nih.govgoogle.com
Broad Markush Structures: Patents often utilize broad Markush structures, which describe a core scaffold (like indazole) with numerous possible substitutions at various positions. This allows companies to claim a large chemical space around a lead compound, protecting not only the primary candidate but also related analogs from competitors.
Method of Use Claims: In addition to claiming the compounds themselves, patents frequently include claims for their use in treating specific diseases, such as renal cell carcinoma, non-small cell lung cancer, or inflammatory disorders. tandfonline.com
Dominant Players: The patent landscape is populated by major pharmaceutical companies and biotechnology firms actively engaged in drug discovery, particularly in the field of kinase inhibitors.
While a specific patent for this compound may not be publicly highlighted, it would likely fall under the scope of numerous broader patents claiming substituted indazoles for kinase inhibition or other therapeutic uses. Any new invention related to this specific compound would need to demonstrate novelty and non-obviousness over this extensive prior art, for instance, by discovering an unexpected activity against a new biological target or a surprisingly effective and safe profile for a known target.
Translational Research and Clinical Development Potential
The journey of an indazole derivative from a laboratory discovery to a clinical drug is a long and complex process. For a specific compound like this compound, its translational potential hinges on demonstrating promising activity and a favorable profile in a series of preclinical studies.
The typical translational pathway would involve:
In Vitro Profiling: Initial evaluation of the compound's potency against its intended biological target (e.g., IC50 value against a specific kinase). This is followed by screening for activity in relevant cancer cell lines to assess its anti-proliferative effects. rsc.org
Selectivity Screening: The compound would be tested against a broad panel of related targets (e.g., a kinome scan) to ensure it has a suitable selectivity profile, which helps to minimize potential off-target side effects.
ADMET Studies: In vitro and in silico assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to predict its drug-like characteristics, such as metabolic stability and oral bioavailability. nih.gov
In Vivo Efficacy Models: If the compound shows promise in vitro, it is then evaluated in animal models of the target disease (e.g., tumor xenograft models in mice) to demonstrate that it can inhibit tumor growth in a living organism. rsc.org
Preclinical Safety and Toxicology: Rigorous safety studies are conducted in animals to identify any potential toxicities and to establish a safe dose for first-in-human studies.
Should this compound successfully navigate these preclinical stages by demonstrating a compelling combination of efficacy, selectivity, and safety, it could advance into Phase I clinical trials to evaluate its safety in humans, followed by subsequent phases to assess its efficacy in patients. The success of numerous other indazole derivatives in clinical development provides a strong precedent for the potential of this chemical class. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-6-methyl-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of indazole derivatives often involves cyclization of hydrazine derivatives with substituted ketones or aldehydes. For example, 7-methoxy-1-(4-methoxyphenyl)-4,5-dihydro-1H-benzo[g]indazole was synthesized via condensation of naphthalen-1-one with 4-methoxyphenylhydrazine hydrochloride under reflux, yielding 75% after silica plug purification . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) can improve yields. For this compound, similar protocols with methyl-substituted ketones and methoxy-phenylhydrazine precursors are recommended. Monitoring reaction progress via TLC and using gradient solvent systems (e.g., 20% EtOAc-hexanes) for purification can enhance efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl (δ ~2.5 ppm) protons, with aromatic indazole protons typically in δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve molecular geometry and intermolecular interactions, as demonstrated for ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., PKA) or receptors (e.g., AMPA/kainate) using fluorescence-based or radiometric methods, as seen in studies of related indazoles .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Antimicrobial Testing : Employ broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model:
- HOMO-LUMO Gaps : Predict reactivity and charge-transfer behavior .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for derivatization.
- Vibrational Frequencies : Correlate with experimental IR data .
- Solvent Effects : Include polarizable continuum models (PCM) for accuracy in biological environments.
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Structural Variations : Minor substituent changes (e.g., halogen vs. methyl groups) drastically alter bioactivity .
- Assay Conditions : Compare IC50 values across standardized protocols (e.g., ATP concentration in kinase assays).
- Statistical Analysis : Use meta-analysis to reconcile conflicting data, emphasizing studies with robust sample sizes (n ≥ 3) .
Q. What strategies enhance the pharmacokinetic profile of this compound?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide moieties (e.g., ethyl carboxylates) to improve solubility .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays.
- Blood-Brain Barrier Penetration : Calculate logP/logD values (target ~2–3) and use PAMPA-BBB models .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
